4'-Methoxy-2,3',5'-trimethylpropiophenone
Description
4'-Methoxy-2,3',5'-trimethylpropiophenone is a substituted propiophenone derivative characterized by a methoxy group at the 4'-position and methyl groups at the 2, 3', and 5' positions of the phenyl ring. Its molecular formula is C₁₄H₁₈O₂ (calculated based on the parent propiophenone structure with additional methyl groups), with a molar mass of 218.3 g/mol. Its structural complexity, featuring both electron-donating (methoxy and methyl) groups, influences its physicochemical properties and reactivity .
Properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)12(14)11-6-9(3)13(15-5)10(4)7-11/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOUNTDQOQPVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2,3’,5’-trimethylpropiophenone typically involves the Friedel-Crafts acylation of 4-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
4-Methoxyacetophenone+Propionyl chlorideAlCl34’-Methoxy-2,3’,5’-trimethylpropiophenone
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy-2,3’,5’-trimethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-2,3’,5’-trimethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4’-Hydroxy-2,3’,5’-trimethylpropiophenone.
Reduction: 4’-Methoxy-2,3’,5’-trimethylpropiophenol.
Substitution: 4’-Methoxy-2,3’,5’-trimethyl-3-bromopropiophenone.
Scientific Research Applications
4’-Methoxy-2,3’,5’-trimethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4’-Methoxy-2,3’,5’-trimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of 4'-Methoxy-2,3',5'-trimethylpropiophenone, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Methoxy vs. Methyl Groups: The methoxy group (-OCH₃) increases polarity and hydrogen-bonding capacity compared to methyl (-CH₃), which enhances hydrophobicity. For example, 4'-Methoxypropiophenone (logP ~1.8) is less lipophilic than this compound (estimated logP ~3.2) due to the latter's three methyl groups . Fluorinated derivatives (e.g., 3',4',5'-trifluoro) exhibit higher electronegativity and metabolic stability, making them candidates for drug design .
- Positional Isomerism: Substituent positioning significantly affects biological activity. For instance, dimethoxy groups at 2',4' or 3',4' positions in chalcone derivatives enhance inhibitory effects on ABCG2 protein (IC₅₀ ~1.4 µM), whereas mono-methoxy analogues show reduced potency . In antifungal studies, trimethoxy derivatives exhibit higher activity than mono- or dimethoxy compounds, but acetylation reverses this trend .
Biological Activity
4'-Methoxy-2,3',5'-trimethylpropiophenone is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, antimicrobial properties, and potential therapeutic applications.
This compound is an organic compound characterized by its methoxy and trimethyl groups attached to a propiophenone structure. Its chemical formula is , with a molecular weight of 192.26 g/mol. The presence of the methoxy group significantly influences its reactivity and biological interactions.
Enzyme Interaction
Research indicates that this compound interacts with various enzymes, potentially inhibiting their activity. This interaction can lead to significant biological effects, including modulation of metabolic pathways. For instance, studies have shown that it may inhibit specific enzymes involved in metabolic processes, affecting cellular functions and signaling pathways.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity of this compound against various bacterial strains.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
-
Enzyme Inhibition Study :
- Objective : To investigate the inhibitory effects on specific metabolic enzymes.
- Methodology : Enzyme assays were conducted using purified enzyme preparations.
- Results : The compound showed a dose-dependent inhibition of enzyme activity, indicating its potential as a lead compound for drug development targeting metabolic disorders.
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : Binding to active sites on enzymes, leading to decreased enzymatic activity.
- Modulation of Signaling Pathways : Altering the expression or activity of signaling molecules involved in cellular responses.
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Methoxyacetophenone | Moderate antibacterial | Enzyme inhibition |
| 2,4-Dimethoxyacetophenone | Low antibacterial | Unknown |
| 3-Methoxybenzaldehyde | Antifungal | Cell membrane disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
